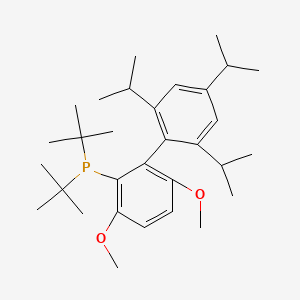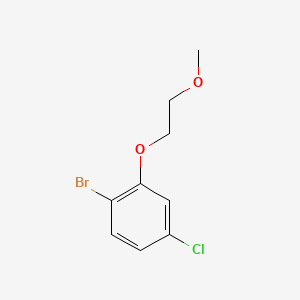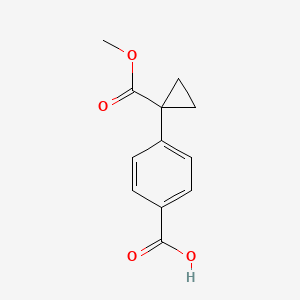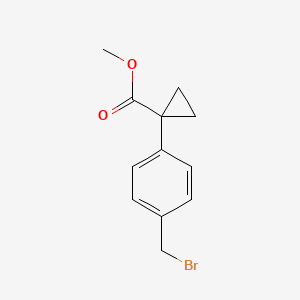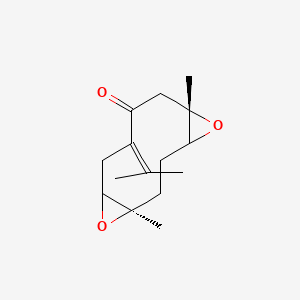
1,10:4,5-Diepoxy-7(11)-germacren-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10:4,5-Diepoxy-7(11)-germacren-8-one is a cyclic diterpene compound found in several species of plants, including the species of the genus Isodon, the genus Centratherum, and the genus Ocimum. It is a naturally occurring compound that has been studied for its various biological and medicinal properties.
Applications De Recherche Scientifique
Conformational Analysis and Selectivity in Germacrenes : Fransen, Dormans, and Buck (1983) explored the conformational calculations on related germacrenes to predict stable conformers and reaction outcomes, such as regioselective reduction and asymmetric induction in various reactions (Fransen, Dormans, & Buck, 1983).
Isolation from Natural Sources : Wang, Zhou, and Kong (2012) isolated new germacrane-type sesquiterpene stereoisomers from Chrysanthemum indicum, highlighting the natural occurrence and potential applications of similar compounds (Wang, Zhou, & Kong, 2012).
Evolutionary Insights and Synthase Reconstruction : Gonzalez et al. (2014) provided insights into the evolutionary mechanisms of germacrene A synthase, relevant for understanding the synthesis pathways of related compounds (Gonzalez et al., 2014).
Biotransformation Studies : Piet et al. (1995) investigated the biotransformation of germacrane epoxides, which is crucial for understanding the chemical modifications and potential applications of such compounds (Piet et al., 1995).
Insecticidal and Acaricidal Properties : Pretel et al. (2019) studied germacrone derivatives for their insecticidal and acaricidal properties, indicating potential applications in pest management (Pretel et al., 2019).
Occurrence in Essential Oils : Cornwell et al. (2001) identified germacradienols in the Myrtaceae family, which may have implications for fragrance and flavor industries (Cornwell et al., 2001).
Propriétés
IUPAC Name |
(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHJHHZMCSHKDZ-CVSAEHQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC2[C@](O2)(CCC3[C@@](O3)(CC1=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307322 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

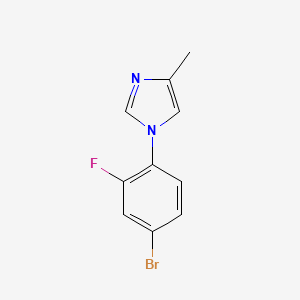
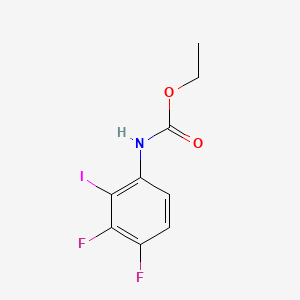
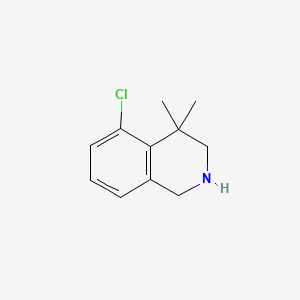
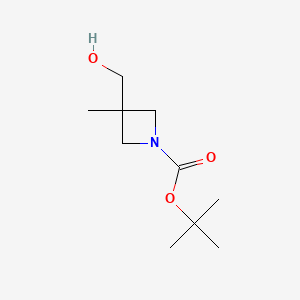

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
